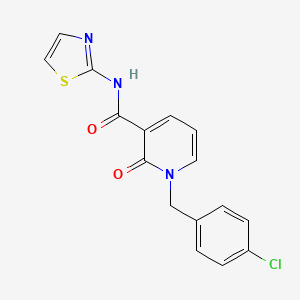![molecular formula C20H24N2O2 B2769014 [1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol CAS No. 853752-90-6](/img/structure/B2769014.png)
[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of benzimidazole derivatives, which have been widely studied for their diverse biological activities.
Applications De Recherche Scientifique
1. Pharmaceutical Research: Antimicrobial Agents
Summary of Application
Benzimidazole derivatives, including compounds like [1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol, have been extensively studied for their potential as antimicrobial agents . These compounds are known to exhibit a broad spectrum of biological activities and are particularly interesting for their antibacterial and antifungal properties.
Methods of Application
The antimicrobial activity is typically assessed using in vitro assays such as disk diffusion and serial dilution methods. The compounds are synthesized and then tested against various strains of bacteria and fungi to determine their efficacy.
Results
Studies have shown that certain benzimidazole derivatives can be potent antimicrobial agents, with some compounds exhibiting significant inhibitory effects against drug-resistant strains . The results from these studies often include minimum inhibitory concentration (MIC) values that quantitatively measure the effectiveness of the compounds.
2. Chemical Synthesis: Stereoselective Crystallization
Summary of Application
The stereoselective crystallization of chiral compounds related to [1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol has been researched for the treatment of neurodegenerative and neuromuscular disorders .
Methods of Application
The process involves the synthesis of enantiomerically pure compounds through crystallization techniques that separate different stereoisomers based on their physical properties.
Results
The outcomes of such studies typically include the yield of the desired enantiomer, its purity, and its physical properties like melting points and solubility. These results help in understanding the potential therapeutic applications of the compounds.
3. Agricultural Chemistry: Fungicides
Summary of Application
Benzimidazole compounds are also used as fungicides in agricultural chemistry. They work by interfering with the cell division of fungi, thus preventing the spread of fungal diseases in crops .
Methods of Application
These compounds are applied to crops in the form of sprays or soil treatments. The application rates and methods vary depending on the type of crop and the specific fungal disease being targeted.
Results
The effectiveness of these fungicides is measured by the reduction in disease incidence and severity on treated plants compared to untreated controls. Data typically includes the percentage of disease control and yield improvements.
7. Neuroscience: Neuroprotective Agents
Summary of Application
Benzimidazole derivatives have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Methods of Application
The neuroprotective effects are usually studied using in vitro neuronal cultures or in vivo animal models where the compounds are administered and their effects on neuronal health are monitored.
Results
Results from these studies often show a decrease in neurotoxicity markers and improvement in cognitive functions, suggesting the potential of these compounds as neuroprotective agents.
8. Molecular Biology: DNA Interaction Studies
Summary of Application
The interaction of benzimidazole derivatives with DNA is significant for understanding their mechanism of action, especially in anticancer research .
Methods of Application
These interactions are studied using techniques like UV-Vis spectroscopy, fluorescence, and circular dichroism to understand how these compounds bind to DNA.
Results
Findings typically include binding constants and modes of interaction, which help in designing better therapeutic agents that target DNA.
9. Cardiovascular Research: Antihypertensive Agents
Summary of Application
Some benzimidazole derivatives have shown potential as antihypertensive agents, offering new avenues for the treatment of high blood pressure .
Methods of Application
Their antihypertensive effects are evaluated through in vivo studies in animal models, measuring parameters like blood pressure and heart rate.
Results
Studies report a significant reduction in blood pressure levels, indicating the efficacy of these compounds as antihypertensive agents.
10. Immunology: Immune Response Modulation
Summary of Application
Benzimidazole derivatives can modulate the immune response, which is crucial for developing treatments for autoimmune diseases and allergies .
Methods of Application
The immunomodulatory activity is assessed using cell-based assays to measure the impact on immune cell proliferation and cytokine production.
Results
Results often show altered immune cell behavior and cytokine levels, demonstrating the potential of these compounds to modulate the immune response.
11. Endocrinology: Hormone Antagonists
Summary of Application
Benzimidazole compounds have been studied as hormone antagonists, which could be used in the treatment of hormone-related disorders .
Methods of Application
Their activity as hormone antagonists is tested using receptor binding assays and functional studies in cell lines expressing the relevant hormone receptors.
Results
The outcomes usually include data on the affinity of the compounds for the receptors and their ability to inhibit hormone-induced signaling pathways.
12. Environmental Science: Pollutant Degradation
Summary of Application
The catalytic properties of benzimidazole derivatives are being researched for their use in the degradation of environmental pollutants .
Methods of Application
These studies involve the use of benzimidazole-based catalysts in chemical reactions that break down harmful pollutants into less toxic substances.
Results
Results include the rate of degradation of pollutants and the efficiency of the catalysts, highlighting their potential application in environmental cleanup efforts.
These additional applications further illustrate the versatility of benzimidazole derivatives in various scientific fields, showcasing their potential to contribute to advancements in health, science, and environmental protection.
13. Veterinary Medicine: Anthelmintic Treatments
Summary of Application
Benzimidazole compounds are widely used as anthelmintics in veterinary medicine to control parasitic worms .
Methods of Application
These compounds are administered orally or as pour-on formulations to animals, and their efficacy is evaluated through fecal egg count reduction tests.
Results
The results typically show a significant reduction in egg counts, indicating the effectiveness of these compounds in treating helminth infections in animals.
14. Organic Chemistry: Green Synthesis
Summary of Application
The green synthesis of benzimidazole derivatives is an area of interest due to the environmental benefits of using less toxic reagents and sustainable methods .
Methods of Application
Green chemistry approaches involve using deep eutectic solvents and avoiding harsh conditions or toxic chemicals in the synthesis of benzimidazole compounds.
Results
The outcomes include the successful synthesis of desired compounds with high yields and purity, using environmentally friendly methods.
15. Neuropharmacology: Anticholinesterase Activities
Summary of Application
Benzimidazole derivatives have potential anticholinesterase activities, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Methods of Application
The compounds are tested for their ability to inhibit cholinesterase enzymes in vitro, using biochemical assays.
Results
Studies often find that certain benzimidazole derivatives can effectively inhibit cholinesterase, which could help enhance cognitive functions in neurodegenerative conditions.
16. Chemical Engineering: Catalysis
Summary of Application
Benzimidazole derivatives can act as catalysts in various chemical reactions, improving the efficiency and selectivity of synthetic processes .
Methods of Application
These compounds are used as catalysts in organic reactions, and their performance is measured by the reaction yield and product selectivity.
Results
The catalytic activity of these derivatives leads to higher yields and more selective products, demonstrating their utility in chemical synthesis.
17. Pharmacology: NF-κB Inhibitors
Summary of Application
Certain benzimidazole derivatives are explored for their role as NF-κB inhibitors, which could be important in cancer drug research .
Methods of Application
The inhibitory effects on the NF-κB pathway are assessed using cell-based assays and molecular docking studies.
Results
Results show that these compounds can effectively inhibit NF-κB, suggesting their potential use in anticancer therapies.
18. Environmental Chemistry: Pollutant Detection
Summary of Application
Benzimidazole derivatives are used in the detection and quantification of pollutants, aiding in environmental monitoring efforts .
Propriétés
IUPAC Name |
[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLCZMAJSZRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

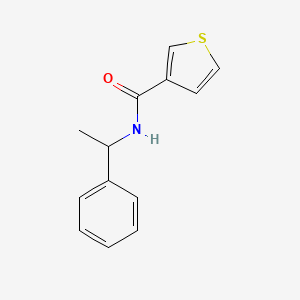
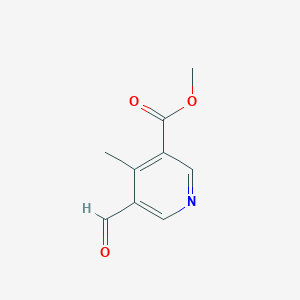
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)

![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)
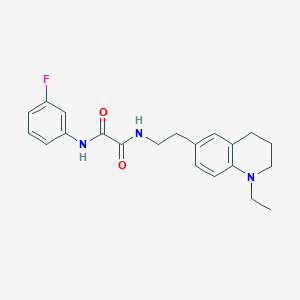
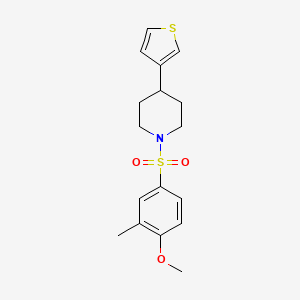
![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)
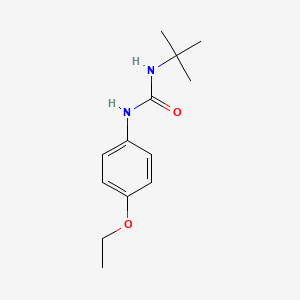
![2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2768951.png)
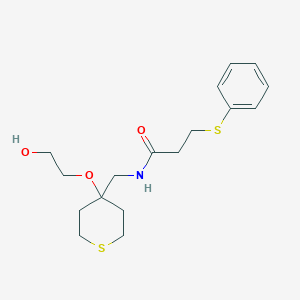
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2768953.png)
